TiBr₄ vs. TiCl₄: Divergent Reaction Pathways with Thianthrene—Coordination Only vs. Competitive Oxidation
TiBr₄ and TiCl₄ exhibit fundamentally different reaction outcomes when treated with the redox-active substrate thianthrene. TiCl₄ in toluene produces a solution with an EPR spectrum indicative of thianthrene cation radical formation, demonstrating competing oxidation. In contrast, TiBr₄ reacts exclusively via coordination without detectable oxidation, yielding only the crystalline molecular adduct (μ-thianthrene)Ti₂(μ-Br₂)Br₆ [1]. This differential behavior establishes TiBr₄ as the preferred Lewis acid for transformations involving oxidation-sensitive substrates.
| Evidence Dimension | Reaction pathway: coordination vs. oxidation |
|---|---|
| Target Compound Data | Exclusively coordination product (μ-thianthrene)Ti₂(μ-Br₂)Br₆; no EPR signal for cation radical |
| Comparator Or Baseline | TiCl₄: both coordination product (μ-thianthrene)Ti₂(μ-Cl₂)Cl₆ AND EPR-active thianthrene cation radical detected |
| Quantified Difference | Qualitative bifurcation: 100% coordination pathway for TiBr₄ vs. mixed coordination/oxidation for TiCl₄ |
| Conditions | Toluene solvent, ambient temperature, equimolar stoichiometry, characterized by single-crystal XRD and EPR spectroscopy |
Why This Matters
For syntheses involving oxidation-prone substrates (e.g., sulfur-containing heterocycles, electron-rich aromatics), TiBr₄ eliminates unwanted side reactions that TiCl₄ promotes, improving yield and purity.
- [1] Roy M, et al. Reactions of Thianthrene and 10-Phenylphenothiazine with Lewis Acids─TiCl₄, TiBr₄, SnCl₄, or SbCl₅: Competition between Coordination and Oxidation. Inorg Chem. 2023;62(34):14055-14063. doi:10.1021/acs.inorgchem.3c02079. View Source
